Thieno[2,3-b]pyridin-2-ylmethanol
Overview
Description
Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H7NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridin-2-ylmethanol typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the use of 2-cyanoethanethioamide as a starting material, which undergoes a series of reactions to form the desired thienopyridine structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields the corresponding alcohols or amines .
Scientific Research Applications
Thieno[2,3-b]pyridin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridin-2-ylmethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-2-ylmethanol can be compared with other thienopyridine derivatives such as:
Thieno[3,2-b]pyridin-2-ylmethanol: Similar structure but different positioning of the sulfur atom in the ring.
Thieno[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity .
Properties
IUPAC Name |
thieno[2,3-b]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKSWZEEAGBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428152 | |
Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131337-81-0 | |
Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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